molecular formula C17H24N6O B2879701 2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049366-08-6

2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No. B2879701
M. Wt: 328.42
InChI Key: CRYNIBIXTZNWSU-UHFFFAOYSA-N
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Description

Compounds with similar structures often have complex names that describe their chemical structure. The name “2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one” suggests that this compound contains functional groups such as a methyl group, a piperazine ring, and a tetrazole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each adding or modifying a part of the molecule. Without specific information, it’s hard to detail the exact synthesis process. However, it might involve reactions like nucleophilic substitution, ring formation, or condensation.



Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.



Chemical Reactions Analysis

The reactivity of a compound depends on its functional groups. For example, the tetrazole ring in this compound is a heterocycle that can participate in various reactions. The piperazine ring might also be involved in reactions, especially if it’s substituted with other groups.



Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability can be predicted based on the compound’s structure and functional groups. For example, the presence of polar functional groups might increase the compound’s solubility in water.


Scientific Research Applications

Analogues of σ Receptor Ligand PB28 for Oncology Applications

The study by Abate et al. (2011) focuses on the design of novel analogues of the σ receptor ligand PB28 with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology. The modifications aimed to improve the molecule's properties, such as its ability to enter tumor cells, while maintaining or enhancing its affinity for σ receptors, which play a role in cancer and neurodegenerative diseases. These findings suggest that structural analogues of PB28 could be developed as tools for cancer diagnosis and therapy (Abate et al., 2011).

Copper Complexes for Biological Applications

The work of Monzani et al. (1998) on synthetic models for biological trinuclear copper clusters indicates the importance of such complexes in mimicking the active sites of copper-containing enzymes. These complexes show potential for catalytic activity and could be utilized in studying enzyme mechanisms or designing new catalysts for industrial processes (Monzani et al., 1998).

Antidepressant and Antianxiety Properties of Piperazine Derivatives

Kumar et al. (2017) synthesized a novel series of piperazine derivatives and evaluated their antidepressant and antianxiety properties. This research highlights the potential of piperazine-based compounds in developing new treatments for mental health disorders (Kumar et al., 2017).

Bacterial Biofilm and MurB Inhibitors

Mekky and Sanad (2020) focused on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker for their potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds exhibit significant antibacterial efficacies, suggesting their potential as new antibacterial agents, especially against drug-resistant strains (Mekky & Sanad, 2020).

CO2 Capture Applications

Li et al. (2013) characterized blends of piperazine and 2-amino-2-methyl-1-propanol for CO2 capture, providing insights into their suitability for amine scrubbing processes. This research is relevant to environmental applications, specifically for technologies aimed at reducing carbon emissions (Li et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and physical properties. Proper handling procedures should always be followed when working with chemicals to minimize risks.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action in biological systems. This could lead to new insights or potential uses for the compound.


Please note that this is a general analysis and the actual properties and characteristics of “2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one” may vary. For more accurate information, specific studies on this compound would be needed.


properties

IUPAC Name

2-methyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13(2)17(24)22-10-8-21(9-11-22)12-16-18-19-20-23(16)15-6-4-14(3)5-7-15/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYNIBIXTZNWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

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